molecular formula C16H14FN3O3 B1417483 2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one CAS No. 338962-02-0

2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

Cat. No. B1417483
M. Wt: 315.3 g/mol
InChI Key: IFBNDHARSZMOMG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H14FN3O3 and its molecular weight is 315.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Nagamani et al. (2018) synthesized novel compounds including 2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one and evaluated their antimicrobial activity. This highlights its potential use in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Synthesis of Heterocyclic Compounds

Adib et al. (2013) described the synthesis of 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones, which includes derivatives of the compound , for the creation of novel heterocyclic compounds. These compounds have diverse applications, including pharmaceuticals and agrochemicals (Adib, Ansari, Zhu, & Rahimi‐Nasrabadi, 2013).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones derivatives related to 2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one. These compounds were investigated for their analgesic and anti-inflammatory activities, suggesting the potential therapeutic use of similar compounds in pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, & Solomon, 2011).

Anticancer Activity

Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the compound of interest. This research indicates the potential of these compounds in cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Synthesis of Chalcones

Jarag et al. (2011) reported the synthesis of chalcone derivatives, including 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, by condensation. This study contributes to the field of organic synthesis, particularly in the formation of chalcones which have numerous pharmaceutical applications (Jarag, Pinjari, Pandit, & Shankarling, 2011).

properties

IUPAC Name

2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-23-14-8-2-11(3-9-14)16(21)15(10-18-22)20-19-13-6-4-12(17)5-7-13/h2-10,19,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBNDHARSZMOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one
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2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

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